molecular formula C15H13Cl2F2NO2 B2568183 2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one CAS No. 785792-25-8

2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B2568183
CAS No.: 785792-25-8
M. Wt: 348.17
InChI Key: KOMWRPDTEHZNQE-UHFFFAOYSA-N
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Description

“2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one” is a chemical compound used for proteomics research . It has a CAS number of 2229605-98-3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including chloro, difluoromethoxy, and pyrrol .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Studies on derivatives of carbonyl 2-substituted pyrroles, which share structural similarities with the compound of interest, reveal their hydrogen bonding behaviors and crystal structures. These properties are crucial for understanding molecular interactions and designing materials with desired physical and chemical characteristics (Domagała et al., 2022).

Electropolymerization and Conductive Polymers

The electropolymerization of bis(pyrrol-2-yl) arylenes, including derivatives similar to the target compound, has been explored for generating conducting polymers. These materials exhibit low oxidation potentials and high stability in their conducting form, indicating potential applications in electronics and materials science (Sotzing et al., 1996).

Catalytic Activities and Reaction Mechanisms

Palladium(II) complexes involving pincer (Se,N,Se) ligands derived from similar pyrrol-based compounds demonstrate high catalytic activity for the Heck reaction. This highlights the role of such compounds in facilitating organic transformations, which is essential for synthesizing complex molecules (Das et al., 2009).

Photophysics and Solvent Interactions

The photophysical behavior of hemicyanine dyes in various solvents, including those with pyrrol rings, offers insights into the solvent-dependent properties of organic molecules. Understanding these interactions can inform the design of optical materials and sensors (Seth et al., 2009).

Self-Association and Molecular Behavior

The self-association of pyridylalkanols, which share structural features with the target compound, has been studied to reveal their ability to form dimers, trimers, and higher polymers. These findings contribute to our understanding of molecular self-assembly processes, crucial for developing nanomaterials and supramolecular chemistry applications (Lomas et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It’s used in proteomics research, which suggests it may interact with proteins in some way .

Properties

IUPAC Name

2-chloro-1-[1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2F2NO2/c1-8-5-11(13(21)7-16)9(2)20(8)10-3-4-14(12(17)6-10)22-15(18)19/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMWRPDTEHZNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)OC(F)F)Cl)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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